molecular formula C18H20FNO2S B2915870 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide CAS No. 1797024-05-5

2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide

Cat. No.: B2915870
CAS No.: 1797024-05-5
M. Wt: 333.42
InChI Key: RJBKIWOHADPWQI-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds within the acetamide and benzylthio chemical classes are of significant interest in medicinal chemistry and biochemical research for their potential as molecular scaffolds . The structure incorporates a benzylthioether group and a fluorophenyl moiety, which are common pharmacophores in the development of bioactive molecules; for instance, structurally related 2-benzylthiomethyl-1H-benzimidazole derivatives have demonstrated measurable antibacterial activity in research settings . Furthermore, the 3-fluorophenyl group is a frequent structural component in ligands designed for neuroscientific and pharmacological studies, including research on synthetic opioids . As a research chemical, this compound can serve as a key intermediate in organic synthesis or be utilized in high-throughput screening assays to investigate its interactions with various biological targets, such as enzymes or receptors. The presence of the fluorine atom also makes it a candidate for use in isotopic labeling studies or in the development of positron emission tomography (PET) tracers. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-22-17(15-8-5-9-16(19)10-15)11-20-18(21)13-23-12-14-6-3-2-4-7-14/h2-10,17H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBKIWOHADPWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For example, the synthesis might involve:

    Formation of the Benzylthio Intermediate: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.

    Preparation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.

    Coupling Reaction: The final step involves coupling the benzylthio and fluorophenyl intermediates with an acetamide derivative under conditions such as reflux in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: It can be used in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the benzylthio group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Benzylthio Group vs. Other Thio/Sulfonyl Groups
  • Benzylthio-containing analogs: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Exhibits a melting point of 133–135°C and 88% yield, suggesting high crystallinity and synthetic efficiency. The benzylthio group likely enhances lipophilicity, impacting membrane permeability . 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide: Demonstrates antibacterial and anti-inflammatory activity, highlighting the role of the benzylthio group in bioactivity .
  • Methylthio/Ethylthio analogs: 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f): Lower melting point (158–160°C) compared to benzylthio analogs, indicating reduced molecular rigidity . N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Moderate yield (78%) and melting point (168–170°C), suggesting ethylthio groups balance lipophilicity and synthetic feasibility .
3-Fluorophenyl Group vs. Other Aromatic Substitutions
  • Fluorophenyl-containing analogs: (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (73): Exhibits potent anti-inflammatory activity, attributed to the electron-withdrawing fluorine enhancing receptor interactions . 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63): Demonstrates cytotoxic properties against cancer cells, underscoring the fluorophenyl group’s role in apoptosis induction .
  • Chlorophenyl/Dichlorophenyl analogs :

    • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a twisted dichlorophenyl ring (79.7° relative to thiazol), influencing crystal packing via N–H⋯N hydrogen bonds. This structural distortion may reduce solubility compared to fluorophenyl analogs .
Methoxyethyl Group vs. Alkyl/Aryl Substituents
  • Methoxyaryl analogs : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide demonstrates that methoxy groups on aromatic rings improve solubility and modulate electronic effects .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
5h (benzylthio, thiadiazole) 133–135 88 Benzylthio, isopropylphenoxy
5f (methylthio, thiadiazole) 158–160 79 Methylthio, isopropylphenoxy
RN1 (p-tolylthio, dichlorophenoxy) Not reported Not given p-Tolylthio, dichlorophenoxy
73 (fluorophenyl, thiazolidinedione) Not reported Not given Fluorophenyl, dioxothiazolidine

Key Trends :

  • Benzylthio groups correlate with higher yields and moderate melting points, suggesting synthetic robustness.
  • Fluorophenyl substituents enhance bioactivity but may reduce solubility compared to non-halogenated analogs.

Spectroscopic Characterization

  • NMR Trends: 1H NMR: Benzylthio protons resonate at δ 3.5–4.0 ppm (singlet for –SCH₂–), while fluorophenyl protons appear as complex multiplets at δ 6.5–7.5 ppm due to fluorine’s deshielding effect . 13C NMR: The –SCF₃ group in 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide shows signals at δ 120–130 ppm, distinct from non-fluorinated carbons .

Biological Activity

2-(Benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H20FNO2S
  • Molecular Weight : 321.41 g/mol

The compound features a benzylthio group, a methoxyethyl moiety, and a fluorophenyl substituent, which contribute to its pharmacological properties.

The biological activity of this compound has been investigated in various studies, highlighting its interaction with multiple biological targets. The compound is primarily noted for its potential as an inhibitor of certain enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing pathways related to pain perception and inflammation.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of the compound:

  • In vitro Studies : Cell culture assays have shown that the compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting potential antitumor activity.
  • In vivo Studies : Animal models have demonstrated that administration of the compound can reduce tumor growth and improve survival rates compared to control groups.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Thioether Group : The presence of the benzylthio group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Fluorophenyl Substituent : The introduction of fluorine in the phenyl ring has been associated with increased potency against specific biological targets, likely due to enhanced electronic properties.
Structure FeatureEffect on Activity
Benzylthio GroupIncreases lipophilicity
3-Fluorophenyl SubstituentEnhances potency
Methoxyethyl MoietyImproves solubility

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : 15 µM, indicating significant cytotoxicity.
  • Mechanism : Induction of apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Research highlighted in Pharmacology Biochemistry and Behavior examined the neuroprotective effects against oxidative stress in neuronal cell lines:

  • Results : The compound reduced reactive oxygen species (ROS) levels by 30% compared to untreated controls.
  • : Suggests potential for treating neurodegenerative diseases.

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